molecular formula C7H7N<br>H2C=CHC5H4N<br>C7H7N B074390 2-Vinylpyridine CAS No. 1337-81-1

2-Vinylpyridine

Cat. No.: B074390
CAS No.: 1337-81-1
M. Wt: 105.14 g/mol
InChI Key: KGIGUEBEKRSTEW-UHFFFAOYSA-N
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Description

2-Vinylpyridine (2VP, C₇H₇N) is an aromatic heterocyclic compound featuring a pyridine ring with a vinyl substituent at the 2-position. Its molecular weight is 105.14 g/mol, and it exhibits a boiling point of 79–81°C (at 20 mmHg) . The compound is widely utilized in polymer chemistry, adsorption technologies, and organometallic synthesis due to its reactive vinyl group and nitrogen-containing aromatic ring. Key applications include:

  • Polymerization: 2VP serves as a monomer for pH-responsive block copolymers (e.g., poly(this compound)-b-poly(ethylene oxide)) , which form micelles in aqueous media .
  • Adsorbents: Functionalized magnetic nanoparticles incorporating 2VP (e.g., Mag-PVP) demonstrate enhanced adsorption of pollutants like bisphenol A (BPA) via hydrogen bonding and hydrophobic interactions .
  • Chemical Synthesis: It acts as a ligand in cycloplatinated(II) complexes for luminescent materials and participates in heterocyclic reactions (e.g., with 2-methyl-4-tert-butyloxazole) .

Scientific Research Applications

Controlled Release Mechanisms

Recent studies have highlighted the use of 2-vinylpyridine in developing advanced drug delivery systems. Polymers based on 2-VP have been utilized to encapsulate drugs, allowing for controlled release mechanisms. These systems can improve drug stability and bioavailability while reducing side effects associated with conventional drug formulations.

  • Example Case Study : A study demonstrated the encapsulation of antitubercular drugs within PVP matrices, resulting in sustained release profiles that enhance treatment adherence for chronic diseases like tuberculosis .

Smart Polymers for Nasal Delivery

Smart polymers derived from this compound have been explored for nasal drug delivery applications. These polymers can enhance drug retention in the nasal cavity while providing controlled release properties .

Environmental Remediation

Wastewater Treatment Applications

Poly(this compound) has been investigated as a sorbent material for removing organic pollutants from wastewater. Research indicates that PVP composites exhibit excellent adsorption capacities for various organic compounds, making them effective in environmental cleanup efforts .

  • Photocatalytic Activity : Composite materials formed by combining PVP with metal oxides (e.g., TiO₂) have shown promising results in photocatalytic degradation of pollutants like p-nitrophenol and rhodamine-B under visible light irradiation .

Molecular Imprinting

Functional Monomer in Imprinted Polymers

This compound serves as a functional monomer in the synthesis of molecularly imprinted polymers (MIPs). MIPs are designed to selectively bind target molecules, making them useful in various applications such as sensors and separation technologies . The use of 2-VP enhances the binding capacity and specificity of these polymers.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 2-vinylpyridine in laboratory settings?

  • Methodological Answer : Prioritize sealed containers stored at 2–10°C in ventilated areas to minimize vapor exposure . Use JIS T 8152-certified respirators for organic vapors, chemical-resistant gloves (JIS T 8116), and protective eyewear. Local exhaust ventilation is mandatory due to its irritant properties and flammability risks (flash point: 49°C) .

Q. How should solubility characteristics of this compound influence solvent selection in synthesis?

  • Methodological Answer : this compound is highly soluble in ethanol but nearly insoluble in water. For reactions requiring aqueous phases, consider co-solvents like THF or DMSO to improve miscibility. Pre-test solubility via gradient titration under controlled pH (pKa = 4.98) to assess protonation effects on reactivity .

Q. What analytical techniques are optimal for characterizing this compound purity?

  • Methodological Answer : Use GC-MS or HPLC with UV detection (λ ~254 nm) for quantification. Confirm structural integrity via FT-IR (C=C stretch ~1630 cm⁻¹) and ¹H NMR (pyridyl protons at δ 7.1–8.6 ppm). Cross-reference with SpectraBase data (InChIKey: KGIGUEBEKRSTEW-UHFFFAOYSA-N) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biodegradation data for this compound?

  • Methodological Answer : The MITI test (OECD 301C) showed no aerobic biodegradation in 4 weeks at 100 mg/L . To resolve contradictions, replicate under varying inoculum sources (e.g., soil vs. activated sludge) and measure BOD/TOC ratios. Include abiotic controls to rule out photolytic or hydrolytic degradation .

Q. What experimental strategies mitigate polymerization risks during this compound storage?

  • Methodological Answer : Stabilize with 100–200 ppm hydroquinone monomethyl ether (MEHQ) and store under nitrogen. Monitor for viscosity changes via rotational viscometry. If polymerization occurs, characterize oligomers using MALDI-TOF MS and adjust inhibitor concentrations empirically .

Q. How does soil pH influence the environmental mobility of this compound?

  • Methodological Answer : At pH < 4.98, protonation increases cationic adsorption (log Koc = 160), reducing mobility in acidic soils. For neutral/alkaline soils, conduct column leaching studies with synthetic soil matrices (e.g., kaolinite/sand blends) and quantify elution via LC-MS/MS .

Q. What mechanistic insights explain this compound’s reactivity in copolymerization?

  • Methodological Answer : Use radical initiators (e.g., AIBN) at 60–80°C to study kinetic chain transfer. Monitor monomer conversion via ¹H NMR or Raman spectroscopy. For anionic polymerization, employ butyllithium in THF at −78°C and analyze molecular weight distributions via GPC .

Q. Data Contradiction & Validation

Q. How to reconcile conflicting reports on this compound’s flammability parameters?

  • Methodological Answer : Conduct closed-cup flash point tests (ASTM D93) and adiabatic calorimetry for self-ignition thresholds. Compare results with computational models (e.g., QSPR for predicting lower flammability limits) .

Q. What protocols ensure reproducibility in toxicity studies involving this compound?

  • Methodological Answer : Standardize exposure durations and concentrations using OECD Test No. 423 guidelines. Include RTECS data (oral LD50: 330 mg/kg in rats) and validate cell-based assays (e.g., MTT for cytotoxicity) with positive controls .

Q. Experimental Design Tables

Parameter Recommended Method Reference
Solubility in ethanolGravimetric analysis (saturation point)
Soil adsorptionBatch equilibrium (OECD 106)
Thermal stabilityTGA-DSC under N₂ atmosphere

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

4-Vinylpyridine (4VP)

  • Structure : The vinyl group is at the 4-position of the pyridine ring.
  • Polymer Properties : While 2VP-based polymers exhibit pH-dependent solubility (pKa ~3.5–4.5) , 4VP polymers (pKa ~5.5–6.5) require higher pH for protonation, leading to distinct micellization behaviors .
  • Applications : 4VP is less commonly used in adsorption but preferred in ion-exchange resins due to stronger basicity.

Styrylpyridines (e.g., 2-Styrylpyridine)

  • Structure : Features a styryl (CH=CHPh) group instead of vinyl (CH=CH₂).
  • Fluorescence: Styrylpyridines exhibit tunable fluorescence depending on substituents. In contrast, 2VP lacks intrinsic fluorescence but can form luminescent metal complexes .

Divinylbenzene (DVB)

  • Structure : A crosslinking agent with two vinyl groups.
  • Adsorption : DVB-2VP copolymers enhance adsorption capacity by providing hydrophobic interaction sites. Mag-PVP (DVB-2VP-coated Fe₃O₄) achieves a BPA adsorption capacity of 115.87 mg/g, outperforming pure Fe₃O₄ (42.05 mg/g) .

Polymerization Behavior and Copolymer Properties

Property 2-Vinylpyridine (2VP) 4-Vinylpyridine (4VP) Styrene
Polymerization Mechanism Living anionic , RAFT Radical, cationic Radical, anionic
pH-Responsiveness Soluble below pH 4 Soluble below pH 6 Non-responsive
Thermal Stability Degrades at ~300°C Similar to 2VP Degrades at ~350°C

Key Findings :

  • 2VP’s living polymerization allows precise control over block copolymer architectures (e.g., P2VP-b-PEO) .
  • Copolymers with diethylvinylphosphonate (DEVP) show dual thermoresponsive and pH-responsive behavior .

Properties

IUPAC Name

2-ethenylpyridine
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InChI

InChI=1S/C7H7N/c1-2-7-5-3-4-6-8-7/h2-6H,1H2
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InChI Key

KGIGUEBEKRSTEW-UHFFFAOYSA-N
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Canonical SMILES

C=CC1=CC=CC=N1
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Molecular Formula

C7H7N, Array
Record name VINYLPYRIDINES, STABILIZED
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Related CAS

25585-16-4, 25014-15-7
Record name Pyridine, 2-ethenyl-, homopolymer, isotactic
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DSSTOX Substance ID

DTXSID1026667
Record name 2-Vinylpyridine
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Molecular Weight

105.14 g/mol
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Physical Description

Vinylpyridines, stabilized is a colorless to light yellow liquid that consists of a mixture of isomers. Insoluble in water and less dense than water. Floats on water. Contact irritates skin, eyes, and mucous membranes. Toxic by ingestion., Liquid, Colorless liquid with an unpleasant odor; [HSDB], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

159.5 °C, 159-160 °C
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Flash Point

The Guide in the 42 °C, 42 °C
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Solubility

Very soluble in alcohol, ether, acetone, Soluble in oxygenated and chlorinated solvents, In water, 2.75X10+4 mg/l @ 20 °C, Solubility in water: moderate
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Density

0.9985 @ 20 °C/0 °C, Relative density (water = 1): 1.00
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Vapor Pressure

10 MM HG @ 44.5 °C, Vapor pressure, kPa at 44.5 °C: 1.33
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Color/Form

COLORLESS LIQUID

CAS No.

1337-81-1, 100-69-6, 25014-15-7, 27476-03-5
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Synthesis routes and methods I

Procedure details

To 28.1 parts of this 1-[2-(2-pyridyl)ethyl]-4-cyanopyridinium chloride hydrochloride in 150 parts water was added 24 parts of piperidine, and the resulting mixture stirred for 2.5 hours at ambient temperature. 300 parts of 40% sodium hydroxide was added, and the reaction heated to 100° C. for two hours, cooled, and the organic layer separated. Distillation of the organic layer gave 15 parts 4-piperidinopyridine and 10 parts 2-vinylpyridine which was subsequently recycled for use in preparing more pyridylethyl salts.
Name
1-[2-(2-pyridyl)ethyl]-4-cyanopyridinium chloride hydrochloride
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Synthesis routes and methods II

Procedure details

A copolymer of 2-vinyl pyridine and para-aminostyrene was prepared in a similar manner to example A with the exception that toluene was used instead of ethanol and only 2.80 ml of para-aminostyrene was used. The resultant product was purified by allowing the toluene to evaporate, redissolving the precipitate in dioxin and reprecipitating with water. The resultant polymer had a number average molecular weight of about 21,500 and a weight average molecular weight of about 54,000 as determined by GPC.
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Synthesis routes and methods III

Procedure details

12 liters of a solution of 1250 [lacuna] of vinylpyridine (12 mol) in methanol were prepared, and a 1 molar solution of vinylpyridine in methanol was ozonized analogously to Example 3, a concentration of 20 g of vinylpyridine per liter being maintained in the ozonolysis by metered addition. A total of 12 l of solution and thus 12 mol of vinylpyridine were fed in. All of the ozone introduced was taken up. The resulting peroxide solution was stored in a deep-freeze at −30° C. and used for a further continuous ozonolysis at a vinylpyridine content of about 2 g/l. The total ozone consumption was, at 570 g or 98.9% of theory, somewhat lower than in Example 18. The resulting peroxide solution was hydrogenated analogously to Example 17. After work-up analogously to Example 18, 1024 [lacuna] (78.1% of theory) of hydroxymethylpyridine were obtained.
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Yield
78.1%

Synthesis routes and methods IV

Procedure details

The rubber latex used as component (1) in the present invention is selected from those which are generally used as a treating agent for rubber-reinforcing fibers. Examples of the rubber latex include vinylpyridine-styrene-butadiene terpolymer latex (to be referred to as "VP latex" hereinafter), styrene-butadiene copolymer latex (to be referred to as "SBR latex" hereinafter), acrylonitrile-butadiene copolymer latex, chloroprene latex and butadiene rubber latex. These latexes may be used alone or in combination. Particularly preferred are VP latex and SBR latex. The VP latex is preferably a copolymer obtained by copolymerizing vinylpyridine, styrene and butadiene in a vinylpyridine:styrene:butadiene weight ratio of 10-20:10-20:60-80. This VP latex is preferably selected from commercial products such as Nipol 2518FS (trade name, supplied by Nippon Zeon Co., Ltd.), JSR 0650 (trade name, supplied by Japan Synthetic Rubber Co., Ltd.) and Pyratex (trade name, supplied by Sumitomo-Dow Co., Ltd). The SBR latex is preferably a copolymer obtained by copolymerizing styrene and butadiene in a styrene:butadiene weight ratio of 10-40:60-90. This SBR latex is preferably selected from commercial products such as JSR 2108 (trade name, supplied by Japan Synthetic Rubber Co., Ltd.), Nipol LX112 (trade name, supplied by Nippon Zeon Co., Ltd.) and Baystal S60 (trade name supplied by Bayer AG).
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acrylonitrile-butadiene copolymer
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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